molecular formula C10H18N4O3S B5590974 4-(4-Ethylpiperazin-1-yl)sulfonyl-5-methyl-1,2-oxazol-3-amine

4-(4-Ethylpiperazin-1-yl)sulfonyl-5-methyl-1,2-oxazol-3-amine

Cat. No.: B5590974
M. Wt: 274.34 g/mol
InChI Key: LJCOPCHRLFKLDM-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-yl)sulfonyl-5-methyl-1,2-oxazol-3-amine is a complex organic compound that features a piperazine ring, a sulfonyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylpiperazin-1-yl)sulfonyl-5-methyl-1,2-oxazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylpiperazin-1-yl)sulfonyl-5-methyl-1,2-oxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethylpiperazin-1-yl)sulfonyl-5-methyl-1,2-oxazol-3-amine is unique due to its combination of a piperazine ring, a sulfonyl group, and an oxazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)sulfonyl-5-methyl-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O3S/c1-3-13-4-6-14(7-5-13)18(15,16)9-8(2)17-12-10(9)11/h3-7H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCOPCHRLFKLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=C(ON=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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